molecular formula C10H16O B14194160 Spiro[3.5]nonane-5-carbaldehyde CAS No. 919482-26-1

Spiro[3.5]nonane-5-carbaldehyde

Cat. No.: B14194160
CAS No.: 919482-26-1
M. Wt: 152.23 g/mol
InChI Key: CPPOYPLDKDNJDO-UHFFFAOYSA-N
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Description

Spiro[35]nonane-5-carbaldehyde is an organic compound with the molecular formula C10H16O It features a spirocyclic structure, which means it has two rings sharing a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonane-5-carbaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde functional group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, radical chemistry can be employed to construct the spirocyclic core, followed by functionalization to introduce the aldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.

Major Products

    Oxidation: Spiro[3.5]nonane-5-carboxylic acid.

    Reduction: Spiro[3.5]nonane-5-methanol.

    Substitution: Various substituted spiro[3.5]nonane derivatives.

Scientific Research Applications

Spiro[3.5]nonane-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.5]nonane: Lacks the aldehyde functional group but shares the spirocyclic core.

    Spiro[4.5]decane: Another spirocyclic compound with a different ring size.

    Spiro[3.4]octane: A smaller spirocyclic compound with different chemical properties.

Uniqueness

Spiro[3The combination of the spirocyclic structure and the aldehyde functional group makes it a valuable compound for various research and industrial purposes .

Properties

CAS No.

919482-26-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[3.5]nonane-9-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-9-4-1-2-5-10(9)6-3-7-10/h8-9H,1-7H2

InChI Key

CPPOYPLDKDNJDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC2)C(C1)C=O

Origin of Product

United States

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